molecular formula C15H12N2O3S B1627386 Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate CAS No. 874834-02-3

Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate

Cat. No.: B1627386
CAS No.: 874834-02-3
M. Wt: 300.3 g/mol
InChI Key: PIQFQUMKPPAICL-UHFFFAOYSA-N
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Description

Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate is a heterocyclic compound featuring a benzoate ester core linked via a methoxy group to a benzo[c][1,2,5]thiadiazole moiety. The compound has been listed as a building block by suppliers like CymitQuimica and Ark Pharm Inc., though its production is currently discontinued . Its molecular formula is inferred as C₁₅H₁₁N₂O₃S, with a molar mass of 299.33 g/mol.

Properties

IUPAC Name

methyl 4-(2,1,3-benzothiadiazol-5-ylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-19-15(18)11-3-5-12(6-4-11)20-9-10-2-7-13-14(8-10)17-21-16-13/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQFQUMKPPAICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC3=NSN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594805
Record name Methyl 4-[(2,1,3-benzothiadiazol-5-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874834-02-3
Record name Methyl 4-[(2,1,3-benzothiadiazol-5-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with benzo[c][1,2,5]thiadiazole-5-methanol in the presence of a suitable esterification agent. The reaction is usually carried out under reflux conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate involves its interaction with specific molecular targets and pathways. The benzo[c][1,2,5]thiadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzoate esters and benzothiadiazole derivatives. Below is a comparative analysis with key analogues:

Compound Name Key Structural Features Molecular Formula Molar Mass (g/mol) Applications/Properties References
Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate Methoxybenzoate + benzothiadiazole C₁₅H₁₁N₂O₃S 299.33 Building block; potential electronic material
Methyl 4-(7-(indolo[3,2-b]carbazol-yl)benzo[c][1,2,5]thiadiazol-4-yl)benzoate Extended π-conjugation with indolocarbazole C₃₆H₃₄N₄O₂S 610.75 Organic dyes for solar cells (3b in )
4,7-bis(5-bromoselenophen-2-yl)-5-fluoro-6-alkoxybenzothiadiazole (17) Bromoselenophenyl + fluoro/alkoxy groups C₂₄H₂₀Br₂FNO₃S₂ 658.36 Polymer semiconductors
5-Chloro-benzo[c][1,2,5]thiadiazol-4-amine Chloro + amine substituents C₆H₄ClN₃S 185.63 Precursor for pharmaceuticals/polymers
Methyl 4-((2-formylphenoxy)methyl)benzoate (B) Formylphenoxy + benzoate C₁₆H₁₄O₅ 286.28 Intermediate for medicinal chemistry
Key Comparisons

A. Electronic Properties

  • Benzothiadiazole Core: The benzo[c][1,2,5]thiadiazole unit is a strong electron acceptor, enhancing charge transport in conjugated polymers .
  • Extended Conjugation: Compound 3b () incorporates indolocarbazole donors, enabling red-light absorption in solar cells. The target compound lacks such extended conjugation, limiting its light-harvesting efficiency but offering simpler synthetic routes .

D. Thermal and Solubility Properties

  • Alkoxy chains in polymerizable derivatives (e.g., compound 17 in ) improve solubility in organic solvents, crucial for thin-film processing. The target compound’s methyl ester may limit solubility compared to alkylated analogues but could facilitate crystallization .

Biological Activity

Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzo[c][1,2,5]thiadiazole moiety, which is known for its diverse biological activities. The compound can be represented by the following chemical structure:

C17H15N3O3S\text{C}_{17}\text{H}_{15}\text{N}_{3}\text{O}_3\text{S}

Antimicrobial Activity

Research has indicated that compounds containing the benzo[c][1,2,5]thiadiazole structure exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains and fungi. A study reported that certain analogs demonstrated potent inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Microorganism MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Candida albicans32

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies on various cancer cell lines showed that this compound induced apoptosis and inhibited cell proliferation. For example, in a study involving human breast cancer (MCF-7) cells, the compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
  • Induction of Oxidative Stress : It may induce oxidative stress in cancer cells, leading to increased apoptosis.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated the efficacy of various benzo[c][1,2,5]thiadiazole derivatives against clinical isolates of multidrug-resistant bacteria. This compound was found to be one of the most effective compounds tested.

Case Study 2: Cancer Cell Line Studies

In another study focusing on the MCF-7 breast cancer cell line, treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic markers. Flow cytometry analysis confirmed that the compound led to cell cycle arrest at the G0/G1 phase.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate
Reactant of Route 2
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Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate

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